molecular formula C13H20FNO2S B12526749 N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 654677-41-5

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12526749
CAS No.: 654677-41-5
M. Wt: 273.37 g/mol
InChI Key: PSKGXMGBKIHXSD-UHFFFAOYSA-N
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Description

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluoroalkyl group and a methylbenzene sulfonamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-fluorohexan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions
  • Use of automated systems for precise addition of reagents
  • Purification steps such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The fluoroalkyl group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis in bacteria, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Fluorohexyl)-4-methylbenzenesulfonamide
  • N-(1-Chlorohexan-2-yl)-4-methylbenzene-1-sulfonamide
  • N-(1-Bromohexan-2-yl)-4-methylbenzene-1-sulfonamide

Uniqueness

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the fluoroalkyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

654677-41-5

Molecular Formula

C13H20FNO2S

Molecular Weight

273.37 g/mol

IUPAC Name

N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20FNO2S/c1-3-4-5-12(10-14)15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3

InChI Key

PSKGXMGBKIHXSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CF)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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